molecular formula C40H32Cl2N10O7 B7943528 Nitro blue tetrazolium chloride monohydrate

Nitro blue tetrazolium chloride monohydrate

Cat. No.: B7943528
M. Wt: 835.6 g/mol
InChI Key: LTEDETGZDJGAPI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitro blue tetrazolium chloride monohydrate is a useful research compound. Its molecular formula is C40H32Cl2N10O7 and its molecular weight is 835.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Superoxide Anion Radical Determination : Nitro Blue Tetrazolium (NBT) is used for the determination of superoxide anion radical (O2−) and superoxide dismutase activity in biological processes. Its reduction products, monoformazan (MF) and diformazan (DF), provide spectral absorption data useful in quantifying these species (Liu, Fu, Zhan, & Lucia, 2009).

  • Radiolytic Reactions and Dosimetry : NBTCl2's radiolytic reactions in aqueous solution under reducing and oxidising conditions have implications for potential dosimetry applications (Kovács, Wojnárovits, Baranyai, Moussa, Othman, & Mclaughlin, 1999).

  • Cytochemical Demonstration of Enzymes : A new p-nitrophenyl substituted ditetrazole, Nitro-BT, has been developed for the cytochemical visualization of enzymic activity in tissue sections (Nachlas, Tsou, DE SOUZA, Cheng, & Seligman, 1957).

  • Cardiovascular Research : Systemic injections of nitro blue tetrazolium in rats have been used to study its hemodynamic effects, including hypotension and changes in regional blood flows (Davisson, Walton, Johnson, & Lewis, 1993).

  • High Dose Dosimetry : Solutions of NBT in aqueous ethanol are used in spectrophotometric analysis for potential high-dose dosimetry applications (Kovács, Baranyai, Wojnárovits, Moussa, Othman, & Mclaughlin, 1999).

  • Histochemical Method for Tissue Damage Evaluation : NBTC staining is used to evaluate argon-laser-induced tissue damage, distinguishing between viable and devitalized cells (Neumann, Leonhartsberger, Pieczkowski, Knobler, & Gebhart, 1992).

  • Respiratory Enzyme Studies : Nitro-BT has been used to identify and localize the activity of various respiratory enzymes in the cornea, providing insights into tissue metabolism (Baum, 1963).

  • Subcellular Localization of Enzymes : Nitro blue tetrazolium's effectiveness in localizing enzymes at the subcellular level has been investigated, particularly in relation to lipid interference (Hitzeman, 1963).

Properties

IUPAC Name

2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-2-ium;dichloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H30N10O6.2ClH.H2O/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54;;;/h3-26H,1-2H3;2*1H;1H2/q+2;;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEDETGZDJGAPI-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8.O.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32Cl2N10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitro blue tetrazolium chloride monohydrate
Reactant of Route 2
Reactant of Route 2
Nitro blue tetrazolium chloride monohydrate
Reactant of Route 3
Reactant of Route 3
Nitro blue tetrazolium chloride monohydrate
Reactant of Route 4
Reactant of Route 4
Nitro blue tetrazolium chloride monohydrate
Reactant of Route 5
Reactant of Route 5
Nitro blue tetrazolium chloride monohydrate
Reactant of Route 6
Reactant of Route 6
Nitro blue tetrazolium chloride monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.